molecular formula C15H18BrN5O B2541122 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine CAS No. 2380009-42-5

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine

Cat. No.: B2541122
CAS No.: 2380009-42-5
M. Wt: 364.247
InChI Key: KILQFEXPSUGPGY-UHFFFAOYSA-N
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Description

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a bromopyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the desired compound. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromopyrimidine site .

Scientific Research Applications

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine exerts its effects is largely dependent on its interaction with molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methylpyrazine is unique due to its combination of a pyrazine ring, a piperidine moiety, and a bromopyrimidine group.

Properties

IUPAC Name

2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O/c1-11-14(18-5-4-17-11)21-6-2-3-12(9-21)10-22-15-19-7-13(16)8-20-15/h4-5,7-8,12H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILQFEXPSUGPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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